molecular formula C8H4F3NO B051966 4-Hydroxy-3-(trifluoromethyl)benzonitrile CAS No. 124811-71-8

4-Hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B051966
CAS No.: 124811-71-8
M. Wt: 187.12 g/mol
InChI Key: QXIFYONUKBXFTH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used as an intermediate in organic synthesis and has applications in various fields, including the development of novel materials and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is the lithium nickel manganese oxide cathode of high voltage lithium-ion batteries . This compound acts as a novel electrolyte additive, enhancing the performance and efficiency of these batteries .

Mode of Action

This compound interacts with its target by undergoing oxidation, preferably to carbonate solvents . This process results in the formation of a low-impedance protective film on the cathode . This film improves the stability and performance of the battery.

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the oxidation process . The compound is oxidized to form carbonate solvents, which then form a protective film on the lithium nickel manganese oxide cathode . This pathway enhances the battery’s efficiency and lifespan.

Pharmacokinetics

This compound is insoluble in water , which can influence its handling and storage.

Result of Action

The result of the action of this compound is the formation of a low-impedance protective film on the lithium nickel manganese oxide cathode . This film improves the stability and performance of the battery, leading to a longer lifespan and higher efficiency.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store the compound in a cool place, away from strong oxidizing agents . These precautions help maintain the compound’s stability and efficacy.

Preparation Methods

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 4-hydroxybenzonitrile with trifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

4-Hydroxy-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

    4-Hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Hydroxy-4-(trifluoromethyl)benzonitrile: The position of the hydroxyl and trifluoromethyl groups is reversed, leading to different chemical behavior.

    4-(Trifluoromethyl)benzonitrile:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIFYONUKBXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382471
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124811-71-8
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124811-71-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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